C24H29NO3 molecular structure and chemical properties
C24H29NO3 molecular structure and chemical properties
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of C24H29NO3 (Donepezil)
Authored by a Senior Application Scientist
Introduction
The compound with the molecular formula C24H29NO3 is most prominently represented in scientific literature and pharmaceutical applications as Donepezil.[1] Donepezil, marketed under the brand name Aricept among others, is a piperidine derivative that functions as a centrally acting, reversible acetylcholinesterase inhibitor.[1][2][3] It is primarily used for the symptomatic treatment of dementia associated with mild, moderate, and severe Alzheimer's disease.[2][4] First approved by the FDA in 1996, Donepezil helps to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and learning, which are deficient in Alzheimer's patients.[1][5][6] While it does not alter the underlying progression of the disease, it can provide symptomatic relief for cognitive and functional abilities.[1][3] This guide provides a comprehensive technical overview of the molecular structure, chemical and physical properties, spectroscopic profile, synthesis, and key experimental protocols related to Donepezil for researchers, scientists, and drug development professionals.
Molecular Structure and Stereochemistry
Donepezil's chemical structure is characterized by a dimethoxyindanone moiety linked to an N-benzylpiperidine group through a methylene bridge.[7][8] Its formal IUPAC name is (RS)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one.[3]
The molecule possesses a chiral center at the C2 position of the indanone ring. Consequently, Donepezil is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[1]
Caption: 2D representation of Donepezil's molecular structure.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Donepezil is provided below. These values are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C24H29NO3 | [1] |
| Molecular Weight | 379.50 g/mol | [9] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 207°C | [9] |
| Boiling Point (Predicted) | 527.9 ± 50.0 °C | [9] |
| Water Solubility | 2.931 mg/L | [9] |
| Solubility | Slightly soluble in acetone and chloroform | [9][10] |
| pKa (Predicted) | 8.84 ± 0.10 | [9][10] |
| XLogP3 | 4.3 | [1] |
Spectroscopic Analysis
Spectroscopic analysis is fundamental for the structural elucidation and quality control of Donepezil.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1H and 13C NMR spectroscopy has been used to characterize the structure of Donepezil. The chemical shifts are indicative of the electronic environment of the protons and carbons within the molecule.[7][8]
¹H NMR (500 MHz, DMSO-d6) [7]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.39 | m | 5H | H18, H19, H20 (benzyl ring) |
| 6.64 | s | 1H | H7 (indanone ring) |
| 6.57 | s | 1H | H4 (indanone ring) |
| 3.82 | s | 3H | OCH3 |
| 3.77 | s | 3H | OCH3 |
| 3.37 | s | 2H | H16 (benzyl CH2) |
| 2.88 | m | 2H | H14 (piperidine ring) |
| 2.84 / 2.81 | dd | 2H | H3 (diastereotopic) |
| 2.33 / 2.29 | dd | 2H | H3' (diastereotopic) |
| 1.74 - 1.85 | m | 2H | H14' (piperidine ring) |
| 1.49 | m | 1H | H13 (piperidine ring) |
| 1.26 - 1.32 | m | 2H | H15 (piperidine ring) |
| 1.08 | m | 2H | H12 (diastereotopic) |
¹³C NMR (125 MHz, DMSO-d6) [7]
| Chemical Shift (ppm) | Assignment |
| 211.33 | C1 (C=O) |
| 155.88 | C5/C6 (aromatic C-O) |
| 149.03 | C5/C6 (aromatic C-O) |
| 139.06 | C17 (aromatic C) |
| 131.78 | C18/C19/C20 (aromatic CH) |
| 129.23 | C18/C19/C20 (aromatic CH) |
| 127.87 | C18/C19/C20 (aromatic CH) |
| 126.87 | C8/C9 (aromatic C) |
| 110.12 | C4/C7 (aromatic CH) |
| 107.56 | C4/C7 (aromatic CH) |
| 62.58 | C16 (benzyl CH2) |
| 56.12 | OCH3 |
| 55.98 | OCH3 |
| 52.98 | C14 (piperidine CH2) |
| 47.96 | C2 (CH) |
| 36.63 | C12 (CH2) |
| 35.89 | C13 (piperidine CH) |
| 31.24 | C15 (piperidine CH2) |
| 29.84 | C3 (CH2) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of Donepezil and provides information about its fragmentation pattern, which is useful for identification. The protonated molecule [M+H]⁺ is typically observed at m/z 380.22495.[1]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in Donepezil. Key characteristic absorption peaks would include those for the C=O stretch of the ketone in the indanone ring, C-O stretches of the methoxy groups, and C-H stretches of the aromatic and aliphatic portions of the molecule.
Chemical Synthesis
Several synthetic routes for Donepezil have been reported, often involving the condensation of 5,6-dimethoxy-1-indanone with a substituted piperidine derivative. One common approach involves the reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the presence of a strong base, followed by reduction of the resulting double bond.[11][12]
Caption: Mechanism of action of Donepezil in the cholinergic synapse.
Pharmacokinetics
Donepezil is well-absorbed orally, with peak plasma concentrations reached in 3-4 hours. [3][7]It has a long elimination half-life of approximately 70 hours, allowing for once-daily dosing. [3][9]Donepezil is highly protein-bound (around 96%) and is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. [3][9][13]The metabolites are excreted in the urine. [2]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common in vitro method to determine the inhibitory activity of Donepezil on acetylcholinesterase.
Principle: The assay, developed by Ellman, is a colorimetric method to measure AChE activity. [14]AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm. [14][15]The rate of color formation is proportional to AChE activity, and this rate is reduced in the presence of an inhibitor like Donepezil. [14] Materials:
-
Donepezil hydrochloride
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Suitable solvent for Donepezil (e.g., DMSO or water)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Donepezil in a suitable solvent and perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCh in phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
DTNB solution
-
Donepezil solution at various concentrations (or solvent for control wells)
-
-
Mix the contents of the wells gently.
-
-
Enzyme-Inhibitor Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for the binding of Donepezil to AChE. [14]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the ATCh solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each Donepezil concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the Donepezil concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
References
-
Donepezil | C24H29NO3 | CID 3152 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). Molecules, 30(5), 1169. [Link]
-
Detection of donepezil concentration in serum by solid-phase extraction liquid chromatography-mass spectrometry based on magnetic molecularly imprinted polymer. (n.d.). Analytical Methods. Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]
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Donepezil hydrochloride fingerprint spectral and formation mechanism analysis. (2024). AIP Publishing. [Link]
-
Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. (n.d.). PMC. [Link]
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Donepezil - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]
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Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx. [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). PubMed. [Link]
-
Donepezil - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. (2025). MDPI. [Link]
- Process for the preparation of donepezil. (2005).
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]
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Donepezil Base: Physicochemical Characterization Current Nanomedicine. (2025). ResearchGate. [Link]
-
What is the mechanism of Donepezil Hydrochloride?. (2024). Patsnap Synapse. [Link]
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Quantitation of Donepezil in Human Plasma by HPLC-MS. (n.d.). Journal of China Pharmaceutical University. Retrieved March 10, 2026, from [Link]
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Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). SciSpace. [Link]
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Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]
-
Optimized method development and validation for determining donepezil in rat plasma. (2024). PLOS. [Link]
-
DONEPEZIL SYNTHESIS. (2013). New Drug Approvals. [Link]
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donepezil. (n.d.). sanis. Retrieved March 10, 2026, from [Link]
-
A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease. (2022). Frontiers. [Link]
- Process for the preparation of donepezil hydrochloride. (2015).
-
Synthesis of donepezil by using 3,4-dimethoxy benzylchloride and dimethyl-2-(4-pyridylmethyl)malonate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
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